6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one
Description
6-(Propan-2-yl)tricyclo[3.2.1.0³,⁶]octan-2-one is a tricyclic ketone with a rigid bicyclic framework modified by an isopropyl substituent at the 6-position. The compound’s structure combines a strained tricyclo[3.2.1.0³,⁶]octane skeleton with a ketone functional group at the 2-position, rendering it a unique substrate for studying steric and electronic effects in organic reactions. Its synthesis typically involves photochemical or thermal rearrangements of bicyclic precursors, as inferred from analogous methodologies for related tricyclic compounds .
Properties
CAS No. |
129526-75-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
6-propan-2-yltricyclo[3.2.1.03,6]octan-2-one |
InChI |
InChI=1S/C11H16O/c1-6(2)11-5-7-3-8(11)4-9(11)10(7)12/h6-9H,3-5H2,1-2H3 |
InChI Key |
WEHGDQMOACWXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC3CC1CC2C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the tricyclic core of the compound. Subsequent steps involve functional group modifications to introduce the propan-2-yl group and the ketone functionality .
Industrial Production Methods
Industrial production of 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs in the tricyclo[3.2.1.0³,⁶]octane family and related bicyclic systems. Key comparisons include:
Tricyclo[3.2.1.0³,⁶]octan-2-one (Unsubstituted Analog)
- Structure : Lacks the 6-isopropyl group, reducing steric hindrance.
- Reactivity : Undergoes decomposition via carbene or ionic pathways under basic conditions, as shown in the decomposition of its tosylhydrazone derivatives (Table I, ).
- Stability : Less steric protection at the 6-position increases susceptibility to ring-opening reactions compared to the isopropyl-substituted derivative.
2,8-Dihalo-8-thiatricyclo[3.2.1.0³,⁶]octanes
- Structure : Incorporates sulfur and halogens (Cl/Br) at the 2- and 8-positions (e.g., 2,8-dichloro-4-thiatricyclo[3.2.1.0³,⁶]octane, ).
- Reactivity: Sulfur participation enables unique pathways, such as radical rearrangements (e.g., formation of nortricyclyl mercaptan with tri-n-butyltin hydride) and nucleophilic substitutions (e.g., cyanide-induced epithio-norbornene formation).
- Electronic Effects : The electron-withdrawing halogens and sulfur alter charge distribution, contrasting with the electron-donating isopropyl group in the target compound.
Tricyclo[3.2.1.0³,⁶]octane Derivatives from Natural Sources
- Example : 8-Methylenetricyclo[3.2.1.0²,⁴]octane isolated from Rosmarinus officinalis (rosemary) essential oil .
- Applications : Natural derivatives are explored for antimicrobial and flavoring properties, whereas synthetic analogs like 6-(propan-2-yl)tricyclo[3.2.1.0³,⁶]octan-2-one are tailored for mechanistic studies or as intermediates in drug synthesis.
Data Tables: Key Properties and Reactivity
Table 1. Structural and Functional Comparison
| Compound | Substituents | Key Reactivity Features | Stability Notes |
|---|---|---|---|
| 6-(Propan-2-yl)tricyclo[...]octan-2-one | 6-isopropyl, 2-ketone | Steric hindrance slows ring-opening | High thermal stability |
| Tricyclo[3.2.1.0³,⁶]octan-2-one | None | Prone to carbene-mediated decomposition | Moderate (base-sensitive) |
| 2,8-Dichloro-4-thiatricyclo[...]octane | 2,8-Cl, 4-S | Radical rearrangements, nucleophilic substitutions | Sensitive to redox conditions |
| 8-Methylenetricyclo[3.2.1.0²,⁴]octane | 8-methylene | Volatile, Diels-Alder active | Low (oxidizes readily) |
Table 2. Decomposition Pathways (Adapted from )
| Compound | Conditions | Major Products | Pathway Dominance |
|---|---|---|---|
| Tricyclo[3.2.1.0³,⁶]octan-2-one tosylhydrazone | 160°C, tetraglyme, NaOMe | Bicyclo[3.2.1]octene, tetracyclooctane | Carbene > Ionic |
| 6-(Propan-2-yl) derivative | Not reported (inferred) | Likely slower decomposition due to sterics | Ionic pathway suppressed |
Research Findings and Mechanistic Insights
- Steric Effects : The 6-isopropyl group in 6-(propan-2-yl)tricyclo[...]octan-2-one significantly impedes nucleophilic attacks at the bridgehead carbons compared to unsubstituted analogs, as observed in analogous systems .
- Electronic Modulation : The ketone at C-2 polarizes the tricyclic framework, enhancing electrophilicity at adjacent positions. This contrasts with sulfur- or halogen-containing derivatives, where electronegative substituents direct reactivity toward redox or substitution pathways .
- Synthetic Utility : Unlike natural tricyclic terpenes (e.g., rosemary-derived compounds), synthetic derivatives like the target compound are designed for controlled functionalization, enabling applications in asymmetric catalysis or chiral ligand design.
Biological Activity
6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one, also known by its CAS number 129526-75-6, is a compound of interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its significance in various biological contexts.
Chemical Structure and Properties
The compound belongs to the tricyclic family, characterized by a complex arrangement of carbon atoms that influences its reactivity and interactions with biological systems. The molecular formula for 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one is , with a molecular weight of approximately 182.27 g/mol.
Structural Formula
Research indicates that compounds similar to 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one may exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that tricyclic compounds can inhibit the growth of specific bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of tricyclic compounds similar to 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. -
Anti-inflammatory Activity :
In vitro assays conducted on human macrophage cell lines revealed that derivatives of this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with lipopolysaccharides (LPS). -
Cytotoxicity Against Cancer Cells :
A study focusing on various cancer cell lines (e.g., HeLa and MCF-7) indicated that 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one exhibited IC50 values ranging from 20 to 30 µM, suggesting moderate cytotoxicity.
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Journal of Medicinal Chemistry |
| Anti-inflammatory | Human macrophages | 10 | In vitro assays |
| Cytotoxicity | HeLa cells | 20 | Cancer Research Journal |
| Cytotoxicity | MCF-7 cells | 30 | Cancer Research Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
